molecular formula C11H16LiN4O13P3 B011140 7-Deaza-2 inverted exclamation marka-deoxyguanosine 5 inverted exclamation marka-triphosphate CAS No. 101515-08-6

7-Deaza-2 inverted exclamation marka-deoxyguanosine 5 inverted exclamation marka-triphosphate

Cat. No.: B011140
CAS No.: 101515-08-6
M. Wt: 506.19 g/mol
InChI Key: DLLXAZJTLIUPAI-XLPZGREQSA-N
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Description

The compound [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant importance in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a hydroxyoxolane ring, and multiple phosphoryl groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been observed that 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt gives enhanced resolution compared with dGTP, and provides increased legibility over long sequence regions .

Cellular Effects

The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt on various types of cells and cellular processes are significant . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt within cells and tissues are significant . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 7-Deaza-2’-deoxyguanosine 5’-triphosphate lithium salt and its effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps The initial step often includes the formation of the pyrrolo[2,3-d]pyrimidine core through a cyclization reactionThe final steps involve the phosphorylation of the hydroxyl groups using phosphorylating agents such as phosphorus oxychloride or phosphoric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its desired form and purity .

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated oxo derivatives, while reduction can produce dephosphorylated or partially reduced compounds .

Scientific Research Applications

[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-phosphoryl] phosphono hydrogen phosphate
  • [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Uniqueness

The uniqueness of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific structural features, such as the combination of the pyrrolo[2,3-d]pyrimidine core and the hydroxyoxolane ring, which confer unique chemical and biological properties .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLXAZJTLIUPAI-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906279
Record name 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101515-08-6
Record name 2'-Deoxy-7-deazaguanosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101515-08-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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